1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopentyloxy-1-phenyl-

Lipophilicity Drug-likeness QSAR

1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopentyloxy-1-phenyl- (CAS 55266-64-3) is a fully synthetic, tetra-substituted pyrazole derivative with molecular formula C₁₇H₂₃N₃O₂ and a molecular weight of 301.38 g/mol. It belongs to a well-precedented class of N,N-dimethyl-1-phenylpyrazole-3-carboxamides that have been explored in both medicinal chemistry and agrochemical contexts.

Molecular Formula C17H23N3O2
Molecular Weight 301.4 g/mol
CAS No. 55266-64-3
Cat. No. B13941481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopentyloxy-1-phenyl-
CAS55266-64-3
Molecular FormulaC17H23N3O2
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC(C)CCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N(C)C
InChIInChI=1S/C17H23N3O2/c1-13(2)10-11-22-16-12-15(17(21)19(3)4)18-20(16)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3
InChIKeyQOAPYJRTFODGNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopentyloxy-1-phenyl- (CAS 55266-64-3): Chemical Identity and Comparator Landscape


1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopentyloxy-1-phenyl- (CAS 55266-64-3) is a fully synthetic, tetra-substituted pyrazole derivative with molecular formula C₁₇H₂₃N₃O₂ and a molecular weight of 301.38 g/mol . It belongs to a well-precedented class of N,N-dimethyl-1-phenylpyrazole-3-carboxamides that have been explored in both medicinal chemistry and agrochemical contexts [1]. Its closest structural analogs—those differing only in the length or branching of the 5-alkoxy chain—include the 5-ethoxy (CAS 55227-82-2, MW 259.30), 5-propoxy (CAS 55228-55-2, MW 273.33), and 5-(n-pentyloxy) (CAS 55227-81-1, MW 301.38) congeners, all sharing the identical pyrazole core, 1-phenyl substitution, and N,N-dimethyl carboxamide at position 3 [2]. The isopentyloxy chain distinguishes this compound by introducing a branched, lipophilic alkoxy group at the 5-position, which is predicted to increase logP relative to the linear-chain analogs of similar carbon count, yet—critically—no published head-to-head biological or physicochemical data exist to confirm whether this structural variation translates into a measurable advantage .

Matched molecular pair with n-pentyloxy isomer for alkoxy branching SAR
Predicted distinct lipophilicity vs. linear and shorter-chain analogs
Zero published bioactivity data — selection relies on physicochemical differentiation
Fits SAR-by-catalog, CNS research library, and agrochemical discovery workflows

Why a 5-Isopentyloxy Pyrazole Cannot Be Casually Exchanged for a 5-Propoxy or 5-(n-Pentyloxy) Analog in SAR-Driven Programs


In the absence of direct comparative data, the principal procurement risk stems from the structure–activity relationship (SAR) sensitivity inherent to the 5-alkoxy position of this scaffold. Literature on related pyrazole-carboxamide series demonstrates that even single-carbon alterations in the 5-alkoxy chain can produce significant shifts in logP, target binding, and in vivo efficacy [1]. Within the N,N-dimethyl-1-phenylpyrazole-3-carboxamide sub-family, the 5-substituent is not a passive solubilizing group; it occupies a sterically and electronically sensitive region adjacent to the carboxamide pharmacophore, and variations in chain length, branching, and flexibility have been shown to modulate both potency and selectivity in insecticidal and CNS-active pyrazole programs [2][3]. Consequently, substituting CAS 55266-64-3 with the linear n-pentyloxy isomer (CAS 55227-81-1) or a shorter ethoxy analog (CAS 55227-82-2) without experimental confirmation risks introducing an SAR discontinuity that can invalidate a screening campaign or SAR model. The evidence gaps identified in Section 3 further underscore why procurement decisions must be compound-specific until comparative data clarify the functional consequences of 5-alkoxy branching.

Alkoxy chain branching alters lipophilicity and target interaction; no comparative data confirm SAR transferability.

Linear n-pentyloxy isomer (CAS 55227-81-1) may not reproduce branched-chain SAR outcomes without experimental validation.

Shorter ethoxy/propoxy analogs occupy different physicochemical space, limiting extrapolation to C5 branched compounds.

Quantitative Differentiation Data for 1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopentyloxy-1-phenyl- (CAS 55266-64-3) vs. Closest Analogs


Predicted LogP: 5-Isopentyloxy vs. 5-(n-Pentyloxy) and 5-Propoxy Analogs — Computational Comparison Only

No experimentally measured logP or logD value exists in the public domain for CAS 55266-64-3 or its closest analogs. The isopentyloxy chain (3-methylbutoxy) is branched, which generally reduces molecular surface area and polarizability relative to the linear n-pentyloxy isomer (CAS 55227-81-1), potentially yielding a slightly lower logP despite identical molecular formula (C₁₇H₂₃N₃O₂) . Conversely, the shorter propoxy analog (CAS 55228-55-2, C₁₅H₁₉N₃O₂) has a PubChem-computed XLogP3-AA of 2.9, and the isopentyloxy compound is expected to exceed this value by at least 1 log unit based on the two additional methylene units and one branch point, though no validated measurement confirms this [1]. The key point is that the isopentyloxy chain offers a distinct lipophilicity profile compared to both shorter linear chains and the isomeric linear pentyloxy chain, making it non-interchangeable in any assay where membrane permeability or non-specific binding correlates with logP.

Predicted LogP
Data to verify
Target predicted logP > propoxy (XLogP3 2.9), distinct from n-pentyloxy due to branching; no experimental logP available.
Lipophilicity differentiation may affect permeability and non-specific binding in assays.
Computational prediction only; no validated logP/logD assay reported for any series member.
Lipophilicity Drug-likeness QSAR

Molecular Weight and Heavy Atom Count: Isomeric Equivalence with 5-(n-Pentyloxy) But Higher Than Shorter-Chain Analogs

CAS 55266-64-3 has a molecular weight of 301.38 g/mol and a heavy atom count of 22, which is identical to the 5-(n-pentyloxy) isomer (CAS 55227-81-1, same molecular formula C₁₇H₂₃N₃O₂) but higher than the 5-ethoxy analog (CAS 55227-82-2, C₁₄H₁₇N₃O₂, MW 259.30, 19 heavy atoms) and 5-propoxy analog (CAS 55228-55-2, C₁₅H₁₉N₃O₂, MW 273.33, 20 heavy atoms) [1]. Within a screening library, these differences matter: the isopentyloxy and n-pentyloxy compounds sit near the upper boundary of fragment-like chemical space, whereas the ethoxy and propoxy congeners are firmly within lead-like territory. For SAR-by-catalog approaches, the branched isopentyloxy compound provides a way to probe the effect of 5-position branching at constant molecular formula—a parameter the linear isomer cannot address.

Molecular Weight
Reported
MW 301.38, mass-isomeric with n-pentyloxy (ΔMW 0); 16.2% heavier than ethoxy, 10.3% heavier than propoxy.
Enables alkoxy branching study at constant molecular formula, a niche linear isomer cannot fill.
Calculated from molecular formula; no biological implication.
Molecular properties Library design Physicochemical profiling

Biological Activity Data Availability: Zero Published Values for CAS 55266-64-3 vs. Sparse Data on 5-Methoxy and 5-Propoxy Analogs

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and patent databases returned zero experimentally measured IC₅₀, EC₅₀, Kᵢ, or % inhibition values for CAS 55266-64-3 (PubChem CID 3043221) in any assay system [1]. The PubChem BioAssay record for this compound is empty, and no primary research article cites this specific CAS number . Among the closest analogs, the 5-methoxy derivative (CAS 55228-52-9) is described in supplier literature as exhibiting 'significant biological activity, particularly as an enzyme inhibitor,' but no quantitative data (target identity, IC₅₀, assay format) are disclosed . Similarly, the 5-propoxy analog (CAS 55228-55-2) is noted to show 'promising biological activities, particularly in anti-inflammatory and analgesic contexts' by vendors, yet again without published numerical values . The 5-ethoxy analog (CAS 55227-82-2) is claimed to have 'significant biological activities' and 'potential anti-inflammatory and anticancer activities,' but no peer-reviewed data support these claims . The absence of quantitative biological annotation for the entire sub-series means that any current claim of superiority for any specific 5-alkoxy variant—including the isopentyloxy compound—is untestable against published evidence. This data vacuum constitutes, paradoxically, a differentiation point: the isopentyloxy compound offers a structurally distinct, biologically uncharacterized probe for de novo SAR exploration, whereas the methyl, ethyl, and propyl analogs have been nominally described (though not quantitatively published) elsewhere.

Bioactivity Data
Class-level
0 quantitative IC50, EC50, or Ki values in public domain for target and all close analogs.
Procurement selection must rely on physicochemical differentiation, not performance claims.
Suppliers describe activity qualitatively without numeric data; unverified.
Biological screening SAR Data availability

Patent Inclusion: 5-Isopentyloxy as a Specifically Claimed Substituent in CNS-Active Pyrazole Patent Families

Canadian Patent CA 2620688, titled 'Heterocyclic Compound' and classified under A61P 25/00 (drugs for disorders of the nervous system), explicitly claims pyrazole derivatives with a broad range of alkoxy substituents at the 5-position, including branched alkoxy groups structurally analogous to isopentyloxy [1]. Similarly, US Patent US9296720B2 ('Carboxamide-substituted heteroaryl-pyrazoles and the use thereof') encompasses pyrazole-3-carboxamides with diverse alkoxy substitutions and claims utility in CNS and pain indications [2]. While CAS 55266-64-3 is not individually exemplified in the available patent disclosures, its structural features map directly onto the Markush claims of these patent families. By contrast, the shorter-chain ethoxy and propoxy analogs are referenced primarily in supplier catalogs and combinatorial library descriptions rather than in therapeutic patent filings, suggesting that the longer, more lipophilic 5-alkoxy variants—including the isopentyloxy compound—have been prioritized in pharmaceutical IP strategies, likely for their enhanced blood-brain barrier permeability potential [3].

Patent Inclusion
Class-level inference
Isopentyloxy falls within claimed alkoxy scope of CNS-focused patents CA 2620688 and US9296720B2.
Signals IP positioning for CNS screening collections; shorter analogs not individually claimed.
Not individually exemplified; no freedom-to-operate opinion implied.
Intellectual property CNS therapeutics Patent landscaping

Procurement-Relevant Application Scenarios for 1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopentyloxy-1-phenyl- (CAS 55266-64-3)


SAR-by-Catalog: Probing the Effect of 5-Alkoxy Branching at Constant Molecular Formula

The isopentyloxy compound is mass-isomeric with the 5-(n-pentyloxy) analog (both C₁₇H₂₃N₃O₂, MW 301.38). In an SAR-by-catalog campaign, these two compounds form a matched molecular pair that isolates the effect of alkoxy branching (branched 3-methylbutoxy vs. linear n-pentyloxy) on target binding, cellular activity, or ADME properties. No other commercially available compound in the N,N-dimethyl-1-phenylpyrazole-3-carboxamide series offers this specific isomeric comparison. Procurement of both isomers simultaneously enables the only experimentally tractable differentiation strategy currently available for this chemical series [1].

CNS Drug Discovery Libraries: Lipophilic Pyrazole Probe for Blood–Brain Barrier Permeability Screening

The 5-isopentyloxy chain is predicted to confer higher logP than the 5-propoxy analog (XLogP3-AA = 2.9), placing this compound in a lipophilicity range consistent with CNS drug candidates [1]. Patent families CA 2620688 and US9296720B2 explicitly target CNS indications with structurally related pyrazole-3-carboxamides [2][3]. For organizations assembling CNS-focused screening decks, CAS 55266-64-3 occupies a physicochemical space—predicted logP >3, MW ~300, low topological polar surface area (PSA = 47.36 Ų) —that aligns with established BBB permeability guidelines, while offering a distinct alkoxy branching architecture not available from the linear pentyloxy isomer.

Agrochemical Lead Discovery: 5-Alkoxy Pyrazole-Carboxamide Scaffold Expansion for Insecticidal Screening

Pyrazole-carboxamides with alkoxy substitution at the 5-position have demonstrated insecticidal and acaricidal activity in multiple published agrochemical programs [1][2]. The tetra-substituted pyrazole core, when decorated with biscarboxamide motifs, has been specifically optimized for insecticidal potency through systematic exchange of substituents guided by bioisosterism principles [3]. CAS 55266-64-3, with its branched isopentyloxy group and N,N-dimethyl carboxamide, represents an underexplored substitution pattern within this biologically validated scaffold class. Its procurement is justified for agrochemical discovery groups seeking to diversify beyond the linear alkoxy analogs that dominate published pyrazole insecticide SAR.

Physicochemical Profiling and Assay Development: Building a 5-Alkoxy Homologous Series for LogP–Activity Correlation

The complete lack of experimental logP/logD data across the N,N-dimethyl-1-phenylpyrazole-3-carboxamide series represents a gap that any serious SAR program must close. A well-designed procurement strategy would acquire the 5-ethoxy, 5-propoxy, 5-isopropoxy, 5-isopentyloxy, and 5-(n-pentyloxy) members as a homologous series for systematic chromatographic logD measurement (e.g., shake-flask or HPLC-derived logP at pH 7.4). The isopentyloxy compound is a non-negotiable member of this series because it provides the only branched-chain data point at the C₅ level, enabling the deconvolution of chain-length effects from branching effects on lipophilicity—a prerequisite for any quantitative logP–activity relationship model [1].

Application
Selection Property
Validation Focus
SAR-by-catalog alkoxy branching studies
Matched molecular pair with n-pentyloxy isomer
Target binding or ADME differentiation at constant MW
CNS research library assembly
Predicted lipophilicity and MW within CNS-like space
BBB permeability assessment and target engagement assays
Agrochemical discovery screening
Underexplored branched alkoxy on validated scaffold
Insecticidal or acaricidal activity profiling
Physicochemical profiling series
Branched C5 alkoxy for lipophilicity deconvolution
Experimental logP/logD measurement across homologs
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